molecular formula C14H20N2O2 B15055608 Benzyl (1-methylpiperidin-3-yl)carbamate

Benzyl (1-methylpiperidin-3-yl)carbamate

Cat. No.: B15055608
M. Wt: 248.32 g/mol
InChI Key: SLOROVLITRFUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-methylpiperidin-3-yl)carbamate typically involves the reaction of 1-methylpiperidine with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

    Starting Materials: 1-methylpiperidine and benzyl chloroformate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 1-methylpiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Benzyl chloroformate is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl (1-methylpiperidin-3-yl)carbamates.

Scientific Research Applications

Benzyl (1-methylpiperidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other piperidine derivatives.

Mechanism of Action

The mechanism of action of benzyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Benzyl (1-methylpiperidin-3-yl)carbamate can be compared with other similar compounds, such as:

    Benzyl (S)-(1-methylpiperidin-3-yl)carbamate: A stereoisomer with similar chemical properties but different biological activities.

    Carbamic acid, N-(1-methyl-3-piperidinyl)-, phenylmethyl ester: Another derivative with variations in the ester group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-(1-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-16-9-5-8-13(10-16)15-14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17)

InChI Key

SLOROVLITRFUFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.